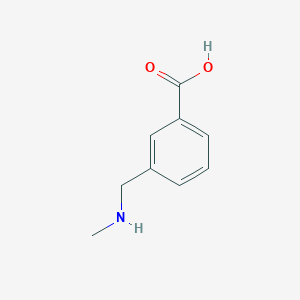

3-Methylaminomethyl-benzoic acid

Description

BenchChem offers high-quality 3-Methylaminomethyl-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylaminomethyl-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(methylaminomethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10-6-7-3-2-4-8(5-7)9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSZJFIEWNYYQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 3-(Methylaminomethyl)benzoic Acid

CAS: 19064-67-6 | Molecular Formula: C₉H₁₁NO₂ Role: Bifunctional Zwitterionic Scaffold & Peptidomimetic Intermediate

PART 1: Executive Summary & Molecular Architecture

3-(Methylaminomethyl)benzoic acid (MAMBA) represents a critical class of meta-substituted aromatic linkers used extensively in medicinal chemistry and fragment-based drug discovery (FBDD). Unlike its para-substituted counterparts, the meta-orientation provides a non-linear geometry (approx. 120° vector angle) that is essential for inducing turns in peptidomimetics or accessing specific sub-pockets in enzyme active sites (e.g., serine proteases).

Physiologically, the molecule exists primarily as a zwitterion in neutral aqueous media, a property that dictates its solubility profile and purification strategies. Its dual functionality—a secondary amine and a carboxylic acid—allows for orthogonal protection and sequential functionalization, making it a high-value "molecular lego" block.

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Value / Description | Causality/Relevance |

| Molecular Weight | 165.19 g/mol | Ideal for FBDD (Rule of 3 compliant). |

| pKa (Acid) | ~3.9 - 4.2 | Deprotonation of the benzoic acid moiety. |

| pKa (Base) | ~9.5 - 9.8 | Protonation of the secondary benzylic amine. |

| Isoelectric Point (pI) | ~6.7 - 6.9 | Point of minimum solubility; critical for workup precipitation. |

| LogP | 0.6 (Estimated) | Moderate lipophilicity; good membrane permeability potential. |

| H-Bond Donors/Acceptors | 2 / 3 | Balanced profile for receptor binding interactions. |

PART 2: Synthetic Methodologies & Protocols

For high-purity applications (e.g., DNA-encoded library synthesis or GMP manufacturing), Reductive Amination is the superior protocol over direct alkylation. Direct alkylation of 3-(chloromethyl)benzoic acid with methylamine often leads to over-alkylation (formation of quaternary ammonium salts) and difficult purification.

Protocol A: Reductive Amination (High Fidelity)

Targeting the synthesis of 3-(methylaminomethyl)benzoic acid via 3-carboxybenzaldehyde.

1. Reaction Design

This method utilizes the condensation of 3-formylbenzoic acid (or its methyl ester) with methylamine to form an imine intermediate, which is selectively reduced in situ.

-

Reagents: 3-Formylbenzoic acid (1.0 eq), Methylamine (2.0 M in THF, 1.5 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Dichloroethane) or MeOH.

-

Mechanism: Formation of the Schiff base followed by hydride transfer. STAB is chosen over NaBH₄ because it is less aggressive and will not reduce the aldehyde/ketone before imine formation is complete.

2. Step-by-Step Methodology

-

Imine Formation: In a dry round-bottom flask under N₂, dissolve 3-formylbenzoic acid (10 mmol) in DCE (50 mL). Add Methylamine (15 mmol) and stir at room temperature for 1 hour. Checkpoint: Monitor by TLC (disappearance of aldehyde).

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 20 minutes. Note: Gas evolution (H₂) may occur.

-

Quenching: Allow to warm to RT and stir for 12 hours. Quench with saturated NaHCO₃ solution.

-

Workup (Critical for Zwitterions):

-

The product is amphoteric. Adjust the aqueous layer pH to the isoelectric point (~pH 6.8) using dilute HCl.

-

If the product precipitates, filter and wash with cold water/ether.

-

If water-soluble: Evaporate organic solvent, load aqueous residue onto a cation-exchange resin (e.g., Dowex 50W). Elute with NH₄OH to recover the free amine.

-

-

Purification: Recrystallization from Ethanol/Water or preparative HPLC (C18 column, 0.1% TFA gradient).

Visualization: Synthesis Workflow

Caption: Figure 1. One-pot reductive amination strategy avoiding over-alkylation byproducts.

PART 3: Reactivity & Functionalization Strategies

The utility of MAMBA lies in its ability to serve as a rigidified linker. However, the unprotected amino-acid form is difficult to handle in organic solvents. Orthogonal protection is required for complex synthesis.

Orthogonal Protection Strategy

-

N-Terminus Protection: The secondary amine is more nucleophilic than the carboxylate. It can be selectively protected with Boc₂O (tert-butoxycarbonyl) in basic aqueous dioxane (Schotten-Baumann conditions).

-

Result: 3-[(N-Boc-methylamino)methyl]benzoic acid.

-

-

C-Terminus Protection: The carboxylic acid can be converted to a methyl or tert-butyl ester.

-

Result: Methyl 3-(methylaminomethyl)benzoate.

-

Applications in Peptidomimetics

MAMBA acts as a Gly-Phe or Gly-Tyr mimetic spacer but with reduced conformational entropy.

-

Signaling Inhibition: Used in the design of protease inhibitors (e.g., Thrombin, Factor Xa) where the basic amine interacts with the S1 specificity pocket (Aspartate residue) of the enzyme.

-

PNA (Peptide Nucleic Acid): The scaffold serves as a backbone modifier to adjust the binding affinity of PNA oligomers to DNA/RNA targets.

Visualization: Reactivity Divergence

Caption: Figure 2. Divergent synthesis pathways: Protection for SPPS, Coupling for drug design, or Cyclization.

PART 4: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10899041: Benzoic acid, 3-(methylamino)-, methyl ester (Related Derivative). Retrieved from [Link][1]

-

LookChem. CAS 19064-67-6 Basic Information and Properties. Retrieved from [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[2] (Standard protocol reference for Method A).

-

Organic Chemistry Data. Bordwell pKa Table (Acidity in DMSO/Water). Retrieved from [Link]

Sources

Technical Guide: 3-Methylaminomethyl-benzoic acid (MAMBA)

The following technical guide details the discovery, chemistry, and application of 3-Methylaminomethyl-benzoic acid (MAMBA), a critical bifunctional intermediate in modern medicinal chemistry.

CAS Registry Number: 446263-91-8 (Free Acid), 1187930-01-3 (Methyl Ester HCl) Molecular Formula: C9H11NO2 Molecular Weight: 165.19 g/mol

Executive Summary

3-Methylaminomethyl-benzoic acid (MAMBA) acts as a specialized bifunctional scaffold in drug discovery. Unlike simple benzoic acid derivatives, MAMBA possesses a secondary amine tethered by a methylene bridge at the meta position. This specific geometry allows it to serve two distinct roles:

-

Solubilizing Linker: The secondary amine (

) remains protonated at physiological pH, significantly enhancing the aqueous solubility of lipophilic pharmacophores attached to the carboxylate. -

Prodrug Moiety: It is frequently employed in prodrug strategies to mask phenolic hydroxyl groups, improving oral bioavailability before being cleaved by plasma esterases.

This guide explores the molecule's emergence from the combinatorial chemistry boom of the late 1990s to its current status as a staple reagent in fragment-based drug design (FBDD).

History and Discovery: The "Linker" Evolution

The Combinatorial Boom (1995–2005)

The specific history of MAMBA is not tied to a single "eureka" discovery but rather to the industrial shift toward high-throughput synthesis. In the late 1990s, medicinal chemists faced a crisis: combinatorial libraries were producing potent but highly insoluble compounds.

MAMBA emerged in patent literature (e.g., US 2002/0040037 A1 ) as a solution to this "solubility problem" [1]. Researchers at major pharmaceutical firms (including Roche and Pfizer) began utilizing the 3-substituted architecture because the meta orientation provided a unique vector for extending into solvent-exposed regions of protein binding pockets, unlike the more sterically clash-prone ortho derivatives.

The NMDA Receptor Prodrug Breakthrough

A pivotal moment in the molecule's history was its application in NMDA receptor antagonists . The parent drugs, often phenolic in nature, suffered from poor oral bioavailability. By esterifying the phenol with MAMBA, scientists created prodrugs that were:

-

Stable in the acidic environment of the stomach.

-

Highly Soluble in the intestine due to the ionized methylamine.

-

Rapidly Hydrolyzed in the blood to release the active drug.

Synthetic Methodologies

The synthesis of MAMBA has evolved from "dirty" nucleophilic substitutions to clean, scalable reductive aminations.

Route A: Nucleophilic Substitution (The Classical Route)

Historical method used in early patents. This pathway involves the reaction of 3-(chloromethyl)benzoic acid with excess methylamine. While direct, it suffers from the formation of tertiary amine byproducts (over-alkylation).

Protocol:

-

Dissolve 3-(chloromethyl)benzoic acid in THF.

-

Add 5 equivalents of methylamine (40% aq) at 0°C.

-

Stir for 12 hours.

-

Critical Step: Acidify to pH 5.4 (isoelectric point) to precipitate the zwitterion.

Route B: Reductive Amination (The Industrial Standard)

Preferred for >98% purity and scale. This route avoids over-alkylation by using a Schiff base intermediate formed from 3-carboxybenzaldehyde.

Protocol:

-

Condensation: React 3-carboxybenzaldehyde with methylamine in Methanol (MeOH) to form the imine.

-

Reduction: Add Sodium Borohydride (

) or employ Hydrogenation ( -

Workup: Quench with dilute HCl, concentrate, and recrystallize from Ethanol/Water.

Visualization of Synthetic Pathways

Figure 1: Comparison of Synthetic Routes. Route B (bottom) is preferred for high-purity applications.

Chemical Properties & Analytical Data

Physicochemical Profile

MAMBA exists as a zwitterion in neutral solution. Understanding its ionization states is crucial for extraction and purification.

| Property | Value | Relevance |

| pKa (Carboxyl) | ~3.8 | Deprotonated at physiological pH. |

| pKa (Amine) | ~9.6 | Protonated at physiological pH (Solubility Handle). |

| LogP | 0.8 (Estimated) | Moderate lipophilicity allows membrane permeability. |

| Solubility | High in Water (>50 mg/mL at pH 7) | Excellent for aqueous formulations. |

Analytical Characterization (Self-Validating)

To ensure the integrity of the synthesized material, the following spectral signatures must be verified:

-

1H NMR (400 MHz, D2O):

- 7.90 (s, 1H, Ar-H2)

- 7.85 (d, 1H, Ar-H4)

- 7.50 (d, 1H, Ar-H6)

- 7.40 (t, 1H, Ar-H5)

- 4.15 (s, 2H, Ar-CH2 -N)

- 2.65 (s, 3H, N-CH3 )

-

Mass Spectrometry (ESI+):

-

Target Mass: 166.2

-

Applications in Drug Development[1]

The Prodrug Strategy

MAMBA is utilized to derivatize drugs containing hydroxyl or amine functionalities. The diagram below illustrates the activation pathway of a hypothetical MAMBA-Phenol prodrug.

Figure 2: Metabolic activation of a MAMBA-based prodrug.

Fragment-Based Drug Discovery (FBDD)

In FBDD, MAMBA serves as a "super-fragment." It efficiently probes the interface between a hydrophobic pocket (via the phenyl ring) and a solvent channel (via the solubilizing methylamine tail).

References

-

Patent US20020040037A1 : Prodrug acid esters of [2-(4-benzyl-3-hydroxy-piperidin-1-yl)-ethansulfonyl]phenol. Google Patents. Link

-

PubChem Compound Summary : 3-(Methylaminomethyl)benzoic acid. National Center for Biotechnology Information. Link

-

ChemicalBook : 3-Methylaminomethyl-benzoic acid Properties and Suppliers. Link

-

Organic Syntheses : General procedures for Reductive Amination of Aldehydes. (Contextual Reference for Route B). Link

Methodological & Application

Synthesis of 3-Methylaminomethyl-benzoic Acid: A Detailed Guide for Researchers

Introduction: The Significance of 3-Methylaminomethyl-benzoic Acid

3-Methylaminomethyl-benzoic acid is a substituted aminobenzoic acid derivative with significant potential in medicinal chemistry and drug development. Its structural motif, featuring a benzoic acid core with a methylaminomethyl substituent at the meta-position, makes it a valuable building block for the synthesis of a diverse range of complex molecules. The presence of both a carboxylic acid and a secondary amine group allows for versatile chemical modifications, rendering it an attractive scaffold for the development of novel therapeutic agents, particularly in the design of enzyme inhibitors and receptor ligands. This application note provides two distinct and detailed protocols for the synthesis of this important compound, tailored for researchers and professionals in the field of drug development and organic synthesis.

Protocol I: Synthesis via One-Pot Reductive Amination

This protocol outlines the synthesis of 3-Methylaminomethyl-benzoic acid from 3-formylbenzoic acid through a one-pot reductive amination reaction. This method is advantageous due to its operational simplicity and the use of readily available starting materials.

Causality of Experimental Choices

Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds.[1] The reaction proceeds through the initial formation of an imine intermediate from the condensation of an aldehyde (3-formylbenzoic acid) and a primary amine (methylamine). This intermediate is then reduced in situ to the desired secondary amine. The choice of sodium cyanoborohydride (NaBH₃CN) as the reducing agent is critical. It is a mild reducing agent that is selective for the reduction of the protonated imine over the starting aldehyde, which is crucial for a successful one-pot reaction.[1] The reaction is performed in methanol, which is a suitable solvent for both the starting materials and the reducing agent. The pH is maintained under mildly acidic conditions to facilitate imine formation without significantly reducing the nucleophilicity of the amine.

Experimental Workflow: Reductive Amination

Caption: Workflow for the synthesis via reductive amination.

Detailed Step-by-Step Protocol

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-formylbenzoic acid (1.0 eq) in methanol.

-

To the stirred solution, add an aqueous solution of methylamine (40 wt. %, 1.2 eq).

-

Carefully adjust the pH of the mixture to approximately 6-7 by the dropwise addition of glacial acetic acid.

-

-

Reductive Amination:

-

To the stirring solution, add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Adjust the pH of the remaining aqueous solution to the isoelectric point of the product (approximately pH 4-5) using a suitable base (e.g., 1 M NaOH) to precipitate the product.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold deionized water and dry under vacuum to yield 3-Methylaminomethyl-benzoic acid.

-

Protocol II: Synthesis via Nucleophilic Substitution

This protocol describes a two-step synthesis starting from m-toluic acid. The first step involves the synthesis of 3-(chloromethyl)benzoic acid, which is then reacted with methylamine in a nucleophilic substitution reaction.

Causality of Experimental Choices

This route offers an alternative to reductive amination. The first step involves the chlorination of the benzylic methyl group of m-toluic acid. A common method for this transformation is radical chlorination. However, a more controlled laboratory-scale synthesis can be achieved through the reaction of benzoyl chloride with paraformaldehyde in the presence of a Lewis acid catalyst to form the chloromethyl group.[2][3][4][5]

The second step is a classic Sₙ2 nucleophilic substitution reaction.[6] Methylamine acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the chloride leaving group. Using an excess of methylamine is crucial to minimize the formation of the tertiary amine byproduct through dialkylation.[7] A polar aprotic solvent like tetrahydrofuran (THF) is suitable for this reaction.

Experimental Workflow: Nucleophilic Substitution

Caption: Workflow for the synthesis via nucleophilic substitution.

Detailed Step-by-Step Protocol

Step 1: Synthesis of 3-(chloromethyl)benzoic acid

-

Reaction Setup:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, add m-toluoyl chloride (1.0 eq), paraformaldehyde (1.2 eq), and a catalytic amount of anhydrous zinc chloride (0.1 eq).

-

Add a suitable solvent such as dichloromethane.

-

-

Reaction:

-

Heat the mixture to reflux (approximately 40-50 °C) and stir under a nitrogen atmosphere for 4-6 hours.

-

Monitor the reaction by TLC.

-

-

Work-up:

-

Cool the reaction mixture to room temperature and slowly pour it into ice-cold water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-(chloromethyl)benzoic acid, which can be purified by recrystallization.

-

Step 2: Synthesis of 3-Methylaminomethyl-benzoic acid

-

Reaction Setup:

-

Dissolve 3-(chloromethyl)benzoic acid (1.0 eq) in tetrahydrofuran (THF).

-

In a separate flask, prepare a solution of aqueous methylamine (40 wt. %, 3-4 eq).

-

-

Nucleophilic Substitution:

-

Cool the 3-(chloromethyl)benzoic acid solution in an ice bath and add the methylamine solution dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 6-12 hours.

-

Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

Remove the THF under reduced pressure.

-

Adjust the pH of the remaining aqueous solution to the isoelectric point (approximately pH 4-5) with 1 M HCl.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold deionized water and dry under vacuum.

-

Comparative Analysis of Synthetic Protocols

| Parameter | Protocol I: Reductive Amination | Protocol II: Nucleophilic Substitution |

| Number of Steps | One-pot | Two steps |

| Starting Materials | 3-formylbenzoic acid, methylamine | m-toluic acid, paraformaldehyde, methylamine |

| Key Reagents | Sodium cyanoborohydride | Lewis acid (e.g., ZnCl₂), thionyl chloride (for acid chloride formation) |

| Potential Yield | Moderate to high | Moderate to high (over two steps) |

| Safety Considerations | Use of toxic NaBH₃CN | Use of corrosive acid chlorides and lachrymatory benzyl chlorides |

| Key Advantages | Operational simplicity, fewer steps | Avoids use of specialized reducing agents |

| Potential Challenges | Potential for side reactions if pH is not controlled | Over-alkylation to form tertiary amine, synthesis of the chloromethyl intermediate |

Expected Characterization Data

-

¹H NMR (DMSO-d₆, 400 MHz): Expected chemical shifts (δ, ppm): ~12.5 (s, 1H, COOH), ~7.8-8.0 (m, 2H, Ar-H), ~7.5 (m, 2H, Ar-H), ~3.8 (s, 2H, -CH₂-N), ~2.4 (s, 3H, N-CH₃). The NH proton may appear as a broad singlet.

-

¹³C NMR (DMSO-d₆, 101 MHz): Expected chemical shifts (δ, ppm): ~167 (C=O), ~140-145 (Ar-C), ~128-132 (Ar-CH), ~55 (-CH₂-N), ~35 (N-CH₃).

-

Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺: 166.08.

References

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Bae, J. W., Lee, S. H., Cho, Y. J., & Yoon, C. M. (2000). Reductive amination of aldehydes and ketones with decaborane in methanol. Journal of the Chemical Society, Perkin Transactions 1, 145-146.

- Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). A One-Pot, Three-Step Synthesis of Primary Amines from Aldehydes. The Journal of Organic Chemistry, 75(16), 5470–5477.

- Google Patents. (n.d.). CN105384620B - A kind of synthetic method of 3 chloromethyl benzoic acid.

- Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved February 23, 2026, from [Link]

-

Notables de la Ciencia - CONICET. (n.d.). Improved synthesis of bis(chloromethyl)arene monomers. Retrieved February 23, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 23, 2026, from [Link]

-

Pearson. (n.d.). Write the mechanism for each of the following reactions: b. the reaction of benzoyl chloride with excess methylamine to form N-methylbenzamide. Retrieved February 23, 2026, from [Link]

-

Chemguide. (n.d.). amines as nucleophiles. Retrieved February 23, 2026, from [Link]

-

Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved February 23, 2026, from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 3-(Dimethylamino)benzoic acid(99-64-9) 1H NMR spectrum [chemicalbook.com]

- 3. One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents [patents.google.com]

- 5. CN105384620B - A kind of synthetic method of 3 chloromethyl benzoic acid - Google Patents [patents.google.com]

- 6. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 7. chemguide.co.uk [chemguide.co.uk]

Application Notes and Protocols for High-Throughput Screening Assays Involving 3-Methylaminomethyl-benzoic Acid and its Analogs

Sources

- 1. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]

- 2. technologynetworks.com [technologynetworks.com]

- 3. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. researchgate.net [researchgate.net]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 12. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 15. A protocol for high-throughput screening for immunomodulatory compounds using human primary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for Cell-Based Assays Using 3-(Methylaminomethyl)benzoic Acid

Introduction: Unveiling the Bioactive Potential of 3-(Methylaminomethyl)benzoic Acid

3-(Methylaminomethyl)benzoic acid is a derivative of benzoic acid, a simple aromatic carboxylic acid. While benzoic acid and its various derivatives are known for a wide range of biological activities, including antimicrobial and antifungal properties, the specific cellular effects of 3-(Methylaminomethyl)benzoic acid are not extensively documented in publicly available literature.[1][2] However, analysis of structurally related compounds provides a logical starting point for investigation. For instance, aminomethylbenzoic acid has been noted for its antifibrinolytic and anti-inflammatory activities.[3] Furthermore, other substituted benzoic acid derivatives have shown potential in modulating key cellular signaling pathways involved in inflammation and cancer, such as MAPK and NF-κB, and may possess cytotoxic properties against cancer cell lines.[4]

These application notes provide a comprehensive guide for the initial characterization of 3-(Methylaminomethyl)benzoic acid in a cellular context. The protocols herein are designed as a robust, self-validating framework for assessing its cytotoxic, anti-inflammatory, and signaling-modulatory potential. The experimental choices are grounded in established methodologies to ensure reliable and reproducible data, forming a critical foundation for any drug discovery or chemical biology program.

Part 1: Foundational Assays - Determining Cytotoxicity

Expertise & Experience: The Rationale for Cytotoxicity Screening Before investigating any specific biological activity, it is imperative to determine the concentration range at which a compound affects cell viability. This initial cytotoxicity screen serves two primary purposes: 1) to identify potential anticancer or cytotoxic effects, and 2) to establish a sub-lethal concentration range for use in subsequent functional assays. Performing functional assays at highly cytotoxic concentrations can lead to misleading results, as the observed effects may be a non-specific consequence of cell death rather than targeted modulation of a biological pathway. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an effective proxy for cell viability.

Protocol 1: MTT Assay for General Cytotoxicity

This protocol details the measurement of cytotoxicity in a common adherent cell line, such as the human embryonic kidney line HEK293 or the murine macrophage line RAW 264.7.

Materials:

-

3-(Methylaminomethyl)benzoic acid (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

HEK293 or RAW 264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom cell culture plates

-

Multi-channel pipette and plate reader (570 nm absorbance)

Step-by-Step Methodology:

-

Compound Preparation:

-

Prepare a 100 mM stock solution of 3-(Methylaminomethyl)benzoic acid in DMSO.

-

Perform serial dilutions in cell culture medium to create 2X working concentrations (e.g., from 2 mM down to 1 µM). This will result in a 1X final concentration on the cells.

-

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 10,000 cells (HEK293) or 20,000 cells (RAW 264.7) per well in 100 µL of medium into a 96-well plate.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

After 24 hours, carefully remove the medium.

-

Add 100 µL of the 2X compound dilutions to the respective wells. Include "vehicle control" wells (medium with the same final concentration of DMSO as the highest compound concentration) and "untreated control" wells (medium only).

-

Incubate for 24, 48, or 72 hours, depending on the desired exposure time.

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 3-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully aspirate the medium from the wells without disturbing the formazan crystals.

-

Add 100 µL of Solubilization Buffer to each well to dissolve the crystals.

-

Incubate for 15-20 minutes at room temperature on a plate shaker to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

Data Presentation:

The results should be summarized to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

| Concentration (µM) | Absorbance (570 nm) | % Viability vs. Vehicle |

| Vehicle (0.1% DMSO) | 1.250 | 100% |

| 1 | 1.245 | 99.6% |

| 10 | 1.210 | 96.8% |

| 50 | 1.050 | 84.0% |

| 100 | 0.850 | 68.0% |

| 250 | 0.600 | 48.0% |

| 500 | 0.300 | 24.0% |

Part 2: Functional Assays - Investigating Anti-Inflammatory Activity

Expertise & Experience: The Rationale for Nitric Oxide Inhibition Assay Inflammation is a key biological process, and its dysregulation is implicated in numerous diseases. Macrophages are central players in the inflammatory response. When activated by stimuli like lipopolysaccharide (LPS), they produce pro-inflammatory mediators, including nitric oxide (NO). The production of NO is catalyzed by inducible nitric oxide synthase (iNOS). Measuring the inhibition of NO production in LPS-stimulated macrophages is a standard and highly relevant cell-based assay for identifying compounds with potential anti-inflammatory properties. The Griess assay provides a simple and sensitive colorimetric method to quantify nitrite (a stable breakdown product of NO) in the cell culture supernatant.

Protocol 2: Griess Assay for Nitric Oxide Inhibition

This protocol uses the RAW 264.7 murine macrophage cell line to assess the anti-inflammatory potential of 3-(Methylaminomethyl)benzoic acid.

Materials:

-

3-(Methylaminomethyl)benzoic acid stock solution (as prepared in Protocol 1)

-

RAW 264.7 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli (1 mg/mL stock in PBS)

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium Nitrite (NaNO₂) for standard curve

-

96-well flat-bottom cell culture plates

-

Multi-channel pipette and plate reader (540 nm absorbance)

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed 50,000 RAW 264.7 cells per well in 100 µL of medium into a 96-well plate.

-

Incubate for 24 hours at 37°C, 5% CO₂.

-

-

Compound Pre-treatment:

-

Prepare 2X working concentrations of the compound in culture medium at sub-lethal concentrations determined from Protocol 1.

-

Add 50 µL of the compound dilutions to the cells. Include a vehicle control.

-

Incubate for 1 hour at 37°C.

-

-

LPS Stimulation:

-

Prepare a 4X solution of LPS (e.g., 4 µg/mL) in culture medium.

-

Add 50 µL of the LPS solution to all wells except the "unstimulated control" wells. The final LPS concentration will be 1 µg/mL.

-

The final volume in each well should be 200 µL.

-

Incubate for 24 hours at 37°C, 5% CO₂.

-

-

Griess Assay:

-

Prepare a nitrite standard curve (e.g., 100 µM to 1.56 µM) by diluting the NaNO₂ stock in fresh culture medium.

-

Carefully transfer 100 µL of the cell culture supernatant from each well of the experimental plate to a new 96-well plate.

-

Add 50 µL of Griess Reagent Component A to each well.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B to each well.

-

Incubate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop.

-

Read the absorbance at 540 nm within 30 minutes.

-

-

Data Analysis:

-

Calculate the nitrite concentration in each sample using the standard curve.

-

Express the results as a percentage of NO inhibition relative to the LPS-stimulated vehicle control.

-

Trustworthiness: Self-Validating System This protocol includes essential controls for validation:

-

Unstimulated Control: Cells not treated with LPS or the compound. This establishes the basal level of NO production.

-

LPS-Stimulated Vehicle Control: Cells treated with LPS and the vehicle (DMSO). This represents the maximum (100%) inflammatory response.

-

Compound-Only Control: Cells treated with the highest concentration of the compound but no LPS. This ensures the compound itself does not induce NO production.

Experimental Workflow: NO Inhibition Assay

Caption: Workflow for the Nitric Oxide (NO) Inhibition Assay.

Part 3: Mechanistic Assays - Probing a Key Signaling Pathway

Expertise & Experience: The Rationale for an NF-κB Reporter Assay Based on findings for similar substituted benzoic acid molecules that modulate key signaling pathways, investigating the effect of 3-(Methylaminomethyl)benzoic acid on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a logical next step.[4] The NF-κB pathway is a cornerstone of the inflammatory response and is constitutively active in many cancers. A reporter gene assay is a powerful tool to measure the transcriptional activity of this pathway. In this system, cells are engineered to express a reporter gene (like luciferase) under the control of a promoter containing NF-κB response elements. An increase or decrease in luciferase activity directly correlates with the activation or inhibition of the pathway.

Protocol 3: NF-κB Luciferase Reporter Assay

This protocol uses a stable HEK293 cell line expressing a luciferase reporter driven by an NF-κB response element.

Materials:

-

HEK293-NF-κB-Luciferase stable cell line

-

DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin)

-

Tumor Necrosis Factor-alpha (TNFα), human recombinant (100 µg/mL stock)

-

3-(Methylaminomethyl)benzoic acid stock solution

-

White, opaque 96-well cell culture plates (for luminescence assays)

-

Luciferase assay reagent (e.g., ONE-Glo™ or similar)

-

Luminometer

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed 20,000 HEK293-NF-κB-Luc cells per well in 100 µL of medium into a white, opaque 96-well plate.

-

Incubate for 24 hours at 37°C, 5% CO₂.

-

-

Compound Pre-treatment:

-

Prepare 2X working concentrations of the compound in culture medium (use sub-lethal concentrations).

-

Add 50 µL of the compound dilutions to the cells. Include a vehicle control.

-

Incubate for 1 hour at 37°C.

-

-

TNFα Stimulation:

-

Prepare a 4X solution of TNFα (e.g., 40 ng/mL) in culture medium.

-

Add 50 µL of the TNFα solution to all wells except the "unstimulated control." The final TNFα concentration will be 10 ng/mL.

-

The final volume will be 200 µL.

-

Incubate for 6-8 hours at 37°C, 5% CO₂.

-

-

Luminescence Measurement:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add 100 µL of the luciferase reagent to each well.

-

Place the plate on a shaker for 5-10 minutes to ensure complete cell lysis.

-

Measure the luminescence using a plate luminometer.

-

Data Presentation:

Results are typically presented as a percentage of the maximal TNFα-induced response.

| Treatment | Compound (µM) | Luminescence (RLU) | % of TNFα Response |

| Unstimulated | - | 5,000 | 0% |

| TNFα + Vehicle | - | 155,000 | 100% |

| TNFα + Compound | 1 | 140,000 | 90.0% |

| TNFα + Compound | 10 | 95,000 | 60.0% |

| TNFα + Compound | 50 | 40,000 | 23.3% |

NF-κB Signaling Pathway and Assay Principle

Caption: The NF-κB signaling pathway and the reporter assay principle.

References

-

Cheméo. Chemical Properties of Benzoic acid, 3-(dimethylamino)-, methyl ester. [Link]

-

PubChem. Benzoic acid, 3-[[(methylamino)thioxomethyl]amino]-. [Link]

-

PubChem. Benzoic acid, 3-(methylamino)-, methyl ester. [Link]

-

Patsnap Synapse. What is the mechanism of Aminomethylbenzoic Acid?. [Link]

-

Chemchart. 3-[(dimethylamino)methyl]benzoic acid (155412-73-0). [Link]

-

PubChem. 3-(Aminomethyl)benzoic acid. [Link]

-

Issa, A. A., et al. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. Environmental Analysis Health and Toxicology. [Link]

-

Carl ROTH. Safety Data Sheet: 3-Methylbenzoic acid. [Link]

-

MarinBio. Cell Based Assays for Metabolic Disease Drug Discovery. [Link]

-

Agilent. Automating a Direct, Cell-Based, Target-Compound Interaction Assay for Methyltransferase and Bromodomain Proteins using the InCELL Platform. [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

Sources

Mastering the Purification of 3-Methylaminomethyl-benzoic Acid: An Application Guide for Researchers

Introduction: The Critical Role of Purity in 3-Methylaminomethyl-benzoic Acid for Drug Development

3-Methylaminomethyl-benzoic acid is a key building block in the synthesis of various pharmacologically active compounds. Its structural motif, featuring both a carboxylic acid and a secondary amine, makes it a versatile synthon for creating complex molecules. However, the very characteristics that make it a valuable intermediate also present unique challenges in its purification. The presence of both acidic and basic functional groups means the molecule can exist as a zwitterion, influencing its solubility and chromatographic behavior. Furthermore, common synthetic routes, such as the reductive amination of 3-carboxybenzaldehyde, can introduce a range of impurities that may compromise the integrity of downstream applications.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of effective purification techniques for 3-Methylaminomethyl-benzoic acid. We will delve into the scientific principles behind each method, offer step-by-step protocols, and provide insights into troubleshooting and optimization.

Understanding the Physicochemical Landscape of 3-Methylaminomethyl-benzoic Acid

A thorough understanding of the molecule's properties is paramount for developing effective purification strategies.

Zwitterionic Nature and pKa Estimation:

3-Methylaminomethyl-benzoic acid possesses both a carboxylic acid group and a secondary amine. This allows it to exist in different ionic forms depending on the pH of the solution.

-

At low pH: The amine group is protonated (-NH2+CH3), and the carboxylic acid is in its acidic form (-COOH). The molecule carries a net positive charge.

-

At isoelectric point (pI): The molecule exists as a zwitterion, with a protonated amine and a deprotonated carboxylate (-COO-). The net charge is zero.

-

At high pH: The carboxylic acid is deprotonated, and the amine is in its free base form (-NHCH3). The molecule carries a net negative charge.

Solubility Profile:

The solubility of 3-Methylaminomethyl-benzoic acid is highly dependent on its ionic form. As a zwitterion, it is expected to have moderate solubility in polar protic solvents like water and alcohols, and low solubility in nonpolar organic solvents. In its salt form (e.g., hydrochloride salt), its solubility in water is significantly increased.

Impurity Profiling: Know Your Enemy

The most common route to 3-Methylaminomethyl-benzoic acid is the reductive amination of 3-carboxybenzaldehyde with methylamine. This synthesis can lead to several process-related impurities:

-

Unreacted 3-carboxybenzaldehyde: The starting aldehyde may not be fully consumed during the reaction.

-

Over-alkylation product (Tertiary Amine): The desired secondary amine can undergo a second alkylation to form 3-((Dimethylamino)methyl)benzoic acid.

-

Reductant-related byproducts: Depending on the reducing agent used (e.g., sodium borohydride, catalytic hydrogenation), various byproducts may be present.

A thorough analysis of the crude product by techniques such as HPLC and NMR is essential to identify and quantify these impurities before selecting a purification strategy.

Purification Protocols: A Multi-pronged Approach

Due to the diverse nature of potential impurities, a single purification technique may not be sufficient to achieve high purity. A combination of methods is often the most effective approach.

Protocol 1: Recrystallization - The Workhorse of Purification

Recrystallization is often the first line of defense for purifying solid compounds. The choice of solvent is critical for successful recrystallization.

Causality Behind Experimental Choices: An ideal solvent for recrystallization should dissolve the target compound well at elevated temperatures but poorly at room temperature, while impurities should either be highly soluble or insoluble at all temperatures. Given the polar nature of 3-Methylaminomethyl-benzoic acid, polar protic solvents are a good starting point. For the hydrochloride salt, a mixture of a polar solvent in which it is soluble (like methanol or ethanol) and a less polar anti-solvent (like ethyl acetate or diethyl ether) is often effective at inducing crystallization. The use of activated carbon can help remove colored impurities.

Detailed Step-by-Step Methodology:

-

Solvent Selection: Begin by testing the solubility of a small amount of crude 3-Methylaminomethyl-benzoic acid (or its hydrochloride salt) in various solvents (e.g., water, ethanol, methanol, isopropanol) at room temperature and upon heating. A methanol/ethyl acetate or ethanol/water mixture is a promising starting point for the hydrochloride salt.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent system.

-

Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon (approximately 1-2% w/w). Reheat the solution to boiling for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C).

Workflow Diagram:

Caption: Recrystallization Workflow

Protocol 2: Acid-Base Extraction - Exploiting pKa Differences

This technique leverages the different ionization states of the target compound and impurities at various pH levels to separate them between aqueous and organic phases.

Causality Behind Experimental Choices: At an acidic pH, the amine group of 3-Methylaminomethyl-benzoic acid will be protonated, making the molecule water-soluble as a cation. Neutral organic impurities will remain in the organic phase. Conversely, at a basic pH, the carboxylic acid will be deprotonated, rendering the molecule water-soluble as an anion, while basic organic impurities (like the over-alkylation product) will be less protonated and more soluble in the organic phase. Careful adjustment of the pH to the isoelectric point will cause the zwitterionic product to precipitate from the aqueous solution.

Detailed Step-by-Step Methodology:

-

Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

-

Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated 3-Methylaminomethyl-benzoic acid will move to the aqueous layer. The organic layer containing neutral impurities can be discarded.

-

Basification and Extraction: To the aqueous layer, add a base (e.g., 1 M NaOH) to a pH of around 11-12. This will deprotonate the carboxylic acid. Extract this basic aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any basic impurities like the tertiary amine.

-

Precipitation at pI: Carefully adjust the pH of the aqueous layer to the isoelectric point (estimated to be around pH 7) using a dilute acid (e.g., 1 M HCl). The zwitterionic 3-Methylaminomethyl-benzoic acid will precipitate out of the solution.

-

Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Workflow Diagram:

Caption: Acid-Base Extraction Workflow

Protocol 3: Ion-Exchange Chromatography - For High Purity Requirements

For achieving the highest purity, particularly for removing structurally similar impurities, ion-exchange chromatography is the method of choice.

Causality Behind Experimental Choices: A strong cation exchange resin is used. At a pH below the pI of the target compound, it will be positively charged and will bind to the negatively charged resin. Impurities with a lower positive charge or neutral/anionic impurities will not bind as strongly and can be washed away. The bound product is then eluted by increasing the pH or the ionic strength of the buffer.

Detailed Step-by-Step Methodology:

-

Resin Selection and Preparation: Choose a strong cation exchange resin (e.g., Dowex 50W). Prepare the resin by washing it sequentially with 1 M HCl, deionized water (until neutral), 1 M NaOH, and finally deionized water (until neutral). Equilibrate the resin with the starting buffer (e.g., a low ionic strength buffer at pH ~3-4).

-

Column Packing: Prepare a column with the equilibrated resin.

-

Sample Loading: Dissolve the crude product in the starting buffer and load it onto the column.

-

Washing: Wash the column with several column volumes of the starting buffer to remove any unbound impurities.

-

Elution: Elute the bound 3-Methylaminomethyl-benzoic acid using a gradient of increasing pH or ionic strength. For example, a linear gradient of ammonium acetate buffer from pH 4 to pH 8 can be effective.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.

-

Desalting and Isolation: Pool the pure fractions and remove the buffer salts by a suitable method (e.g., lyophilization if a volatile buffer like ammonium acetate was used, or by reverse-phase C18 solid-phase extraction).

Workflow Diagram:

Caption: Ion-Exchange Chromatography Workflow

Quantitative Data Summary

| Purification Technique | Advantages | Disadvantages | Expected Purity | Expected Yield |

| Recrystallization | Simple, cost-effective, good for removing bulk impurities. | Can have lower yields, may not remove closely related impurities. | >98% | 60-80% |

| Acid-Base Extraction | Effective for separating acidic, basic, and neutral impurities. | Can be labor-intensive, may involve solvent-solvent extraction challenges. | >95% | 70-90% |

| Ion-Exchange Chromatography | Provides very high purity, excellent for removing ionic impurities. | More complex, requires specialized equipment and reagents, desalting step needed. | >99.5% | 50-70% |

Analytical Methods for Purity Assessment

A robust analytical method is crucial to confirm the purity of the final product. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

| Parameter | HPLC Method 1 (Reversed-Phase) | HPLC Method 2 (Mixed-Mode) |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Mixed-mode (e.g., Primesep 100) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | A: Water with 20 mM Ammonium Formate, pH 3.5B: Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes | 10% B to 70% B over 15 minutes |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Injection Volume | 10 µL | 10 µL |

Conclusion

The purification of 3-Methylaminomethyl-benzoic acid requires a strategic approach that takes into account its zwitterionic nature and the likely impurities from its synthesis. A combination of recrystallization, acid-base extraction, and, for the highest purity requirements, ion-exchange chromatography, provides a powerful toolkit for the modern researcher. By understanding the underlying scientific principles and following well-defined protocols, scientists can confidently obtain high-purity 3-Methylaminomethyl-benzoic acid, ensuring the quality and reliability of their downstream research and development activities.

References

-

PubChem. (n.d.). 3-(Aminomethyl)benzoic acid. Retrieved from [Link]

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

GE Healthcare. (2011). Ion Exchange Chromatography: Principles and Methods. Retrieved from [Link]

- Armarego, W. L., & Chai, C. L. (2012).

- U.S. Patent No. 4,689,182. (1987). N-acyl-amino acids.

Troubleshooting & Optimization

Technical Support Guide: Synthesis of 3-(Methylaminomethyl)benzoic Acid

[1][2]

Welcome to the Technical Support Center for Small Molecule Synthesis. Topic: Troubleshooting Side Reactions in the Synthesis of 3-(Methylaminomethyl)benzoic Acid CAS: 1199-63-9 (Generic reference for the free acid)

Executive Summary & Molecule Overview

Target Molecule: 3-(Methylaminomethyl)benzoic acid Structure: A meta-substituted benzoic acid ring featuring a secondary amine side chain (methylaminomethyl group).[1][2] Chemical Nature: Amphoteric zwitterion.[2]

Primary Synthesis Routes:

Route A: Reductive Amination (Recommended)[1][2]

Methodology: This route involves the condensation of 3-carboxybenzaldehyde with methylamine to form an imine intermediate, which is subsequently reduced to the secondary amine.

Mechanism & Side Reaction Pathway[1][3]

Figure 1: Reaction pathway for reductive amination showing the competitive reduction to alcohol and over-alkylation to the tertiary amine.[1][2][3][4]

Troubleshooting Guide: Reductive Amination

| Issue | Root Cause | Corrective Action |

| Low Yield (Alcohol Impurity) | Direct Reduction of Aldehyde: The reducing agent (e.g., | Pre-formation Step: Stir the aldehyde and methylamine for 1–2 hours before adding the reducing agent to ensure complete imine formation. Switch Reagent: Use |

| Tertiary Amine Impurity | Over-Alkylation: The product (secondary amine) reacted with another equivalent of aldehyde. | Stoichiometry: Use a large excess of methylamine (5–10 equivalents).[2] This statistically favors the reaction of aldehyde with methylamine rather than the product. |

| Incomplete Conversion | pH Issues: Imine formation is acid-catalyzed but requires a free amine.[1][2] | pH Control: Maintain pH 5–6 using acetic acid. This activates the carbonyl without fully protonating the amine nucleophile [2]. |

Route B: Nucleophilic Substitution

Methodology: Displacement of a leaving group (chloride/bromide) on the benzylic position by methylamine. This is often performed on the ester to avoid salt formation, followed by hydrolysis.

Mechanism & Side Reaction Pathway[1][3]

Figure 2: Nucleophilic substitution pathway highlighting the critical risk of bis-alkylation (dimerization).

Troubleshooting Guide: Nucleophilic Substitution

| Issue | Root Cause | Corrective Action |

| Dimer Formation (Bis-alkylation) | Competitive Nucleophilicity: The product (secondary amine) is more nucleophilic than the starting methylamine and reacts with the starting halide.[1][2] | High Dilution & Excess: Add the benzyl halide slowly (dropwise) to a concentrated solution of excess methylamine (10–20 eq). This ensures the halide always encounters MeNH2, not the product. |

| Amide Byproduct | Wrong Attack Site: Methylamine reacts with the ester or activated acid instead of the alkyl halide. | Temperature Control: Keep the reaction cold (0°C to RT). Amide formation usually requires higher activation energy (heat) compared to alkyl halide substitution.[2] |

| Hydrolysis of Halide | Aqueous Competition: If using aqueous methylamine, hydroxide ions ( | Solvent Choice: Use alcoholic methylamine (e.g., 33% in EtOH) or anhydrous THF saturated with methylamine gas to eliminate water competition.[2] |

Purification & Isolation (The Zwitterion Challenge)

The Problem: The product is a zwitterion. At neutral pH, it exists as a salt with high water solubility, making extraction into organic solvents (DCM, EtOAc) difficult.[2]

Protocol for Isolation:

-

Remove Volatiles: Evaporate excess methylamine and solvent completely.

-

Isoelectric Precipitation:

-

Dissolve the crude residue in a minimum amount of water.

-

Carefully adjust the pH to the Isoelectric Point (pI) . For this molecule, the pI is approximately 6.5 – 7.0 .

-

At this pH, the net charge is zero, and solubility is lowest.

-

-

Crystallization: If precipitation is slow, add a "poor solvent" like cold isopropanol or acetone to force the zwitterion out of solution.

-

Desalting: If the product contains inorganic salts (NaCl/NaBr), use a hydrophobic resin (e.g., Diaion HP-20) or recrystallize from hot water/ethanol.[2]

Frequently Asked Questions (FAQs)

Q: Can I use the methyl ester of 3-(chloromethyl)benzoic acid instead of the free acid? A: Yes, but you risk forming the amide (3-(methylaminomethyl)-N-methylbenzamide).[1][2] If you use the ester, avoid heating. You will need a subsequent hydrolysis step (LiOH/THF/Water) to reveal the carboxylic acid.

Q: Why do I see a peak at M+134 in my Mass Spec? A: This corresponds to the dimer impurity (Bis-alkylation).[1][2]

-

Target MW: ~165 g/mol .[2]

-

Dimer MW: ~298 g/mol .[2]

-

If you see M+134 relative to the starting material, check if you are looking at the benzyl alcohol impurity (MW 152) or a fragmentation. Correction: The dimer would be mass ~298. M+134 is likely not the dimer. Always check for M+1 (166) and dimer M+1 (299).[1][2]

Q: Can I protect the amine to prevent side reactions? A: Yes. A superior (but longer) route is to use N-Boc-methylamine .[1][2]

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1][2][4] Link[1][2]

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[2][4] Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552-2554.[1][2][4] Link[1][2]

-

European Patent EP0855386A1. "Process for the preparation of 3-(N,N-dimethylamino)benzoic acid."[1][2][5] (Cited for background on reductive alkylation of aminobenzoic acids).[2][5][6] Link[1][2]

-

PrepChem. "Synthesis of 3-(1-Piperidinylmethyl)benzoic acid, methyl ester." (Analogous nucleophilic substitution protocol). Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. PubChemLite - Benzoic acid, p-(propylamino)-, 3-(benzylmethylamino)-2-hydroxypropyl ester, hydrochloride (C21H28N2O3) [pubchemlite.lcsb.uni.lu]

- 3. AU2001285894A1 - Prodrugs to NMDA receptor ligands - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid - Patent EP-0855386-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EP0855386A1 - Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid - Google Patents [patents.google.com]

Overcoming solubility issues of 3-Methylaminomethyl-benzoic acid in experiments

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Solubility Challenges

Introduction: Understanding the "Why" Behind Solubility Issues

Welcome to the technical support guide for 3-(Aminomethyl)benzoic acid. As Senior Application Scientists, we understand that unexpected solubility issues can be a significant roadblock in research and development. This guide is designed to provide not just solutions, but also a foundational understanding of the chemical principles governing the solubility of this compound.

3-(Aminomethyl)benzoic acid is a zwitterionic molecule, meaning it contains both an acidic functional group (the carboxylic acid, -COOH) and a basic functional group (the aminomethyl group, -CH₂NH₂). This dual nature is the primary reason for its complex solubility behavior. At its isoelectric point (pI), the pH at which the net charge of the molecule is zero, the compound exists as a zwitterion with both positive and negative charges. This intramolecular salt formation can lead to strong intermolecular interactions, resulting in a crystalline structure that is often poorly soluble in both aqueous and organic solvents.

The key to solubilizing 3-(Aminomethyl)benzoic acid lies in manipulating the pH of the solution to move away from its isoelectric point. By either protonating the carboxylate group (in acidic conditions) or deprotonating the ammonium group (in basic conditions), we can generate a net positive or negative charge on the molecule, which enhances its interaction with polar solvents like water.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-(Aminomethyl)benzoic acid not dissolving in water?

This is the most common issue and it typically arises because the pH of your deionized water is close to the isoelectric point (pI) of the compound. At this pH, the molecule has minimal solubility. To dissolve it, you will need to adjust the pH.

Q2: Can I dissolve 3-(Aminomethyl)benzoic acid in organic solvents like DMSO or ethanol?

While some solubility may be achieved in polar organic solvents, complete dissolution can be challenging due to the compound's ionic character. It is generally more effective to first create a concentrated aqueous stock solution by adjusting the pH, which can then be diluted into your final experimental medium. For certain applications like peptide synthesis, derivatives of this compound, such as Fmoc-(3-aminomethyl) benzoic acid, are used which have better solubility in organic solvents.[1][2]

Q3: I've adjusted the pH, but the compound still precipitates. What's happening?

Precipitation after initial dissolution can occur for several reasons:

-

Buffer Incompatibility: Your buffer components may be reacting with the solubilized compound.

-

Temperature Effects: Solubility is often temperature-dependent. A solution prepared at a higher temperature may precipitate upon cooling to room temperature.

-

Concentration Limits: You may have exceeded the solubility limit for the compound at that specific pH and temperature.

Q4: What are the approximate pKa values for 3-(Aminomethyl)benzoic acid?

While specific experimental data for 3-(Aminomethyl)benzoic acid can be sparse, we can estimate the pKa values based on similar structures like 3-aminobenzoic acid. The carboxylic acid group (-COOH) is expected to have a pKa around 3-4, while the aminomethyl group (-CH₂NH₃⁺) will have a pKa around 9-10. This means the compound will be positively charged at a low pH, and negatively charged at a high pH.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to resolving common solubility problems.

Problem 1: The compound forms a suspension in my aqueous buffer and does not dissolve.

-

Cause: The pH of your buffer is too close to the compound's isoelectric point (pI).

-

Solution Workflow:

-

Check the pH: Measure the pH of your suspension.

-

Adjust the pH:

-

For a net positive charge (more soluble): Add a small amount of a dilute acid (e.g., 1 M HCl) dropwise while stirring until the compound dissolves. This will protonate the carboxylate group.

-

For a net negative charge (more soluble): Add a small amount of a dilute base (e.g., 1 M NaOH) dropwise while stirring until the compound dissolves. This will deprotonate the ammonium group.

-

-

Re-adjust to Target pH: Once dissolved, you can carefully back-titrate with your acid or base to reach your final target pH. Be aware that the compound may precipitate again if you get too close to the pI.

-

Problem 2: The compound dissolves initially with pH adjustment but crashes out when I add it to my final cell culture or assay medium.

-

Cause: The final medium has a different pH or buffering capacity, which shifts the pH of your stock solution back towards the isoelectric point, causing precipitation.

-

Solution Workflow:

-

Prepare a Concentrated Stock: Make a highly concentrated stock solution (e.g., 100x or 1000x) using the pH adjustment method described above.

-

Dilute Slowly: Add the concentrated stock to your final medium slowly, with vigorous stirring or vortexing. This allows the buffer in the final medium to accommodate the pH shift more gradually.

-

Consider the Final Concentration: Ensure that the final concentration of the compound in your experiment is below its solubility limit at the pH of the final medium.

-

Data & Protocols

Solubility Data Summary

| Solvent | Solubility | Recommended Approach |

| Water | Poor at neutral pH | pH adjustment is required. |

| Methanol | Slightly soluble | Can be used for some applications, but aqueous methods are more reliable.[3] |

| Ethanol | Slightly soluble | Similar to methanol, often used in synthesis steps.[4] |

| DMSO | Moderately soluble | Can be a good starting point, but check for compatibility with your downstream experiments. |

| Acetone | Soluble | Mentioned for similar compounds, but may not be suitable for all experimental systems.[5] |

Experimental Protocol: Preparation of a 100 mM Aqueous Stock Solution

This protocol provides a reliable method for solubilizing 3-(Aminomethyl)benzoic acid by adjusting the pH.

Materials:

-

3-(Aminomethyl)benzoic acid (MW: 151.16 g/mol )[6]

-

Deionized water

-

1 M HCl

-

1 M NaOH

-

Calibrated pH meter

-

Stir plate and stir bar

Procedure:

-

Weigh the Compound: Weigh out 151.16 mg of 3-(Aminomethyl)benzoic acid for a 10 mL final volume of a 100 mM solution.

-

Add Water: Add the powder to a beaker containing approximately 8 mL of deionized water. The compound will likely not dissolve completely and will form a suspension.

-

Initial pH Adjustment (Basic):

-

Place the beaker on a stir plate and begin stirring.

-

Slowly add 1 M NaOH drop by drop.

-

Monitor the solution. As the pH increases, the compound will begin to dissolve. Continue adding NaOH until all of the solid has dissolved.

-

-

Final Volume Adjustment: Once the compound is fully dissolved, transfer the solution to a 10 mL volumetric flask and add deionized water to bring the final volume to 10 mL.

-

Final pH Check: Measure the final pH of the stock solution. This will be a basic solution.

-

Storage: Store the stock solution as recommended by the manufacturer, typically at 2-8°C.

Note: An acidic stock can be prepared by following the same procedure but using 1 M HCl instead of 1 M NaOH.

Visual Troubleshooting Guide

The following diagram outlines the decision-making process for troubleshooting solubility issues with 3-(Aminomethyl)benzoic acid.

Caption: Decision workflow for solubilizing 3-(Aminomethyl)benzoic acid.

References

- Fisher Scientific. (2025). Safety Data Sheet: 3-(Aminomethyl)benzoic acid hydrochloride.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 506073, 3-(Aminomethyl)benzoic acid. Retrieved from [Link]

- Kubanova, Z., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(1), 24.

-

Wikipedia. (n.d.). 3-Aminobenzoic acid. Retrieved from [Link]

- Iqbal, M. A., et al. (2022).

Sources

- 1. CAS 155369-11-2: 3-(fmoc-aminomethyl)benzoic acid [cymitquimica.com]

- 2. Fmoc-(3-aminomethyl) benzoic acid | CAS 155369-11-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 6. 3-(Aminomethyl)benzoic acid | C8H9NO2 | CID 506073 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 3-Methylaminomethyl-benzoic Acid (MAMBA)

Case ID: MAMBA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Removal of Impurities from Crude 3-Methylaminomethyl-benzoic Acid[1]

Executive Summary & Diagnostic Triage

User: "My crude product is a sticky solid/oil, contains salts, or isn't precipitating. How do I purify it?"

Specialist Analysis: 3-Methylaminomethyl-benzoic acid is an amphoteric zwitterion .[1] It contains a basic secondary amine (approx.[1] pKa ~9.[1][2]5) and an acidic carboxylic acid (approx.[1][3][4] pKa ~4.0).[1]

-

The Challenge: Zwitterions exhibit minimum solubility at their Isoelectric Point (pI) .[1] If your pH is even slightly off, or if the ionic strength (salt concentration) is too high, the compound will remain dissolved in water.[1]

-

The Strategy: We will exploit the pH-dependent solubility profile (Isoelectric Precipitation) as the primary purification method, followed by Ion Exchange Chromatography (IEX) for desalting and polishing.

Troubleshooting Guide: Common Scenarios

Scenario A: "I added acid/base, but no precipitate formed."

Root Cause:

-

Missed pI: You are likely outside the narrow pH window where the net charge is zero.

-

"Salting In" Effect: High concentrations of inorganic salts (NaCl, KCl) from previous steps stabilize the zwitterion in water, preventing precipitation.[1]

-

Dilution: The concentration of the target molecule is below its solubility limit even at the pI.

Corrective Action:

-

Concentrate: Rotovap the aqueous solution to approx. 5–10 mL per gram of expected product.

-

Titrate Slowly: Do not use litmus paper. Use a calibrated pH meter. Adjust pH to 6.8 – 7.2 (Theoretical pI).

-

Antisolvent: If no solid forms at pH 7, add 3 volumes of cold Ethanol or Isopropanol.[1] The zwitterion is less soluble in organic solvents, while inorganic salts (like NaCl) may precipitate first (filter these off) or stay in solution depending on the water content.

Scenario B: "My product is a sticky brown oil/tar."

Root Cause:

-

Impurity Eutectics: Unreacted starting materials (e.g., 3-chloromethylbenzoic acid) or over-alkylated byproducts are lowering the melting point.[1]

-

Rapid Precipitation: Crashing the product out too fast traps impurities.[1]

Corrective Action:

-

Trituration: Decant the supernatant.[1] Add a solvent that dissolves impurities but not the product (e.g., Diethyl Ether or Dichloromethane).[1] Sonicate the oil; it often solidifies into a powder.

-

Recrystallization: Dissolve the oil in minimum boiling water (or 10% Ethanol/Water).[1] Allow to cool very slowly to room temperature, then 4°C.

Scenario C: "The product contains high inorganic salts (Ash)."[1]

Root Cause: Neutralization of large excesses of HCl or NaOH during workup generates salts that co-precipitate.[1]

Corrective Action: Use Ion Exchange Chromatography (Method 2 below).[1] This is the only reliable way to get <0.1% sulfated ash.

Detailed Purification Protocols

Method 1: Isoelectric Precipitation (The Workhorse)

Best for: Bulk removal of starting materials and gross purification.

Prerequisites:

Protocol:

-

Dissolution: Dissolve crude MAMBA in minimum water. If insoluble, adjust pH to <3[1] (with HCl) or >10 (with NaOH) until fully dissolved.[1]

-

Filtration: Filter any insoluble mechanical debris or tar while the product is in solution.[1]

-

Targeting pI:

-

Aging: Once at pH 7.0, stir at 4°C for 2–4 hours. This "Ostwald ripening" helps form filterable crystals.[1]

-

Isolation: Filter via Buchner funnel.

-

Wash: Wash with ice-cold water (2x) followed by Acetone (1x) to remove surface water and dry quickly.[1]

Method 2: Cation Exchange Chromatography (Desalting & Polishing)

Best for: Removing inorganic salts and non-basic impurities.[1]

Mechanism: The amine group binds to the resin at low pH. Neutral/Acidic impurities wash through.[1] The product is eluted with ammonia.[1][5]

Materials:

-

Resin: Dowex 50W-X8 (Hydrogen form) or Amberlite IR-120.[1]

-

Column: Glass column sized to 10g resin per 1g product.

Protocol:

-

Loading: Dissolve crude product in 1M HCl (Product is now Cationic:

). -

Adsorption: Load solution onto the resin column.[1][5]

-

Flow rate: 1 bed volume (BV) per 10 mins.[1]

-

-

Washing (Impurity Removal):

-

Wash with Deionized Water until the eluate pH is neutral.

-

Result: Inorganic anions (

,

-

-

Elution (Product Recovery):

-

Elute with 1M

(Aqueous Ammonia) . -

As the ammonia front passes, the resin turns to

form, and MAMBA is displaced.

-

-

Isolation: Collect the basic fractions (check via TLC or UV). Evaporate the ammonia/water on a rotovap. The residue is pure, salt-free zwitterion.[1]

Visualizing the Logic

Diagram 1: The pH-Dependent Solubility Mechanism

Caption: This diagram illustrates why pH control is critical. Solubility is high at extremes but minimizes at the Zwitterionic state (pI).

[1]

Diagram 2: Purification Decision Matrix

Caption: Follow this workflow to select the correct purification method based on your crude material's state.

[1]

Frequently Asked Questions (FAQs)

Q1: Can I use Silica Gel Chromatography? A: Avoid it. Amino acids and zwitterions streak badly on normal phase silica due to strong interactions with silanol groups.[1] If you must use chromatography and don't have IEX resin, use Reverse Phase (C18) with an aqueous buffer (0.1% Formic Acid/Acetonitrile), but salt removal will still be required post-column.[1]

Q2: My product is hygroscopic. How do I dry it?

A: Zwitterions can trap water in the lattice. Dry the solid in a vacuum oven at 50°C over

Q3: How do I remove the tertiary amine impurity (over-methylation)? A: If your synthesis produced 3-(dimethylaminomethyl)benzoic acid as a byproduct, isoelectric precipitation might not separate them efficiently as their pIs are similar.[1]

-

Solution: Use the Ion Exchange method.[5][6][7] The secondary amine (MAMBA) and tertiary amine have slightly different binding affinities.[1] Alternatively, recrystallize from Ethanol , as the tertiary amine is generally more soluble in organic solvents than the secondary amine zwitterion.

References

-

Master Organic Chemistry. (2023).[1] Isoelectric Points of Amino Acids (and How To Calculate Them).Link

-

PubChem. (n.d.).[1][8] 3-(Aminomethyl)benzoic acid | C8H9NO2.[1][8] National Library of Medicine.[1] Link[1]

-

Bio-Rad Laboratories. (n.d.).[1] Ion Exchange Chromatography - Instruction Manual for Dowex Resins.[1] (Standard industry protocol for desalting amino acids).[1]

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for amino acid purification via isoelectric point).

-

Sigma-Aldrich. (n.d.).[1] 3-(Aminomethyl)benzoic acid Product Specification.Link[1]

Sources

- 1. diaion.com [diaion.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]

- 6. Separation of -amino acids using a series of zwitterionic sulfobetaine exchangers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US6171501B1 - Process for the separation of amino acids and their salts from an aqueous solution - Google Patents [patents.google.com]

- 8. 3-(Aminomethyl)benzoic acid | C8H9NO2 | CID 506073 - PubChem [pubchem.ncbi.nlm.nih.gov]

Validation & Comparative

Introduction: The Expanding Chemical Universe of Peptide Therapeutics

Sources

- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

- 6. 3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic Acid [benchchem.com]

- 7. Benzoic acid, 3-(methylamino)-, methyl ester | C9H11NO2 | CID 10899041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cpcscientific.com [cpcscientific.com]